(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one, also known as CBIT, is a synthetic compound with potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising tool for the study of various biological processes.
Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline (ISOQ) and its derivatives, including the compound , have been extensively researched for their biological potential. These derivatives demonstrate a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their potential makes them crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines (THIQs) in Therapeutics
Tetrahydroisoquinolines (THIQs), closely related to ISOQs, are recognized as ‘privileged scaffolds’ in drug discovery, particularly for their roles in cancer and central nervous system therapeutics. THIQ derivatives have been synthesized for various therapeutic activities, with significant success in drug discovery for cancer and CNS disorders. They also show promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Thiazolidinediones (TZDs) as PTP 1B Inhibitors
2,4-thiazolidinediones (TZDs), a structural component of the compound , are explored for their role as PTP 1B inhibitors, a crucial aspect in treating or managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural framework of TZDs is amended to design potential PTP 1B inhibitors, showcasing their versatility in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic Acid (CGA) is another compound structurally related to the compound and has various pharmacological and therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and more. Its ability to modulate lipid and glucose metabolism positions it as a potential treatment for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPUUAFSMQZIZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.